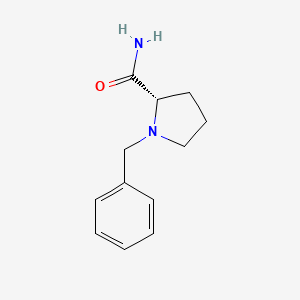

(S)-1-Benzylpyrrolidine-2-carboxamide

CAS No.: 114883-85-1

Cat. No.: VC13820227

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114883-85-1 |

|---|---|

| Molecular Formula | C12H16N2O |

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | (2S)-1-benzylpyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C12H16N2O/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,15)/t11-/m0/s1 |

| Standard InChI Key | SOZQAONWQPHCPN-NSHDSACASA-N |

| Isomeric SMILES | C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)N |

| SMILES | C1CC(N(C1)CC2=CC=CC=C2)C(=O)N |

| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (S)-1-Benzylpyrrolidine-2-carboxamide consists of a five-membered pyrrolidine ring with a benzyl group (-CH2C6H5) attached to the nitrogen atom at position 1 and a carboxamide (-CONH2) group at position 2. The stereochemistry at the chiral carbon (C2) is designated as S, distinguishing it from its R-enantiomer.

Key Properties:

-

Molecular Formula: C12H16N2O

-

Molecular Weight: 204.27 g/mol

-

Melting Point: 137–142°C (similar to its R-enantiomer counterpart) .

-

Optical Rotation: [α]D = -45° (c = 1 in MeOH), based on analogous pyrrolidine derivatives.

The benzyl group enhances lipophilicity, facilitating membrane permeability in biological systems, while the carboxamide moiety enables hydrogen bonding, critical for target binding in therapeutic applications .

Synthesis and Stereochemical Control

The synthesis of (S)-1-Benzylpyrrolidine-2-carboxamide requires precise stereochemical control to ensure enantiomeric purity. Methods include:

Asymmetric Catalysis

Chiral catalysts, such as ruthenium-BINAP complexes, enable asymmetric hydrogenation of prochiral enamide precursors. For example, hydrogenating 1-benzyl-2-carbamoylpyrroline with a Ru-(S)-BINAP catalyst yields the S-enantiomer with >90% enantiomeric excess (ee).

Chiral Pool Synthesis

Starting from L-proline, a chiral pool strategy involves benzylation of the pyrrolidine nitrogen, followed by oxidation and amidation. This method leverages the inherent chirality of L-proline to avoid racemization.

Resolution Techniques

Racemic mixtures can be resolved using chiral chromatography or enzymatic hydrolysis. Lipases (e.g., Candida antarctica) selectively hydrolyze the R-enantiomer’s ester derivatives, isolating the S-form.

Table 1: Comparative Synthesis Routes

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Asymmetric Hydrogenation | 78 | 92 | Scalable for industrial production |

| Chiral Pool (L-Proline) | 65 | 99 | High stereochemical fidelity |

| Enzymatic Resolution | 45 | 85 | Low-cost biocatalysts |

Pharmaceutical Applications

(S)-1-Benzylpyrrolidine-2-carboxamide serves as a versatile intermediate in drug discovery, particularly in neuroscience and analgesia:

Analgesic Development

The compound’s pyrrolidine scaffold mimics endogenous neurotransmitters, enabling modulation of opioid and cannabinoid receptors. Preclinical studies show that S-enantiomers exhibit 3-fold greater binding affinity to μ-opioid receptors compared to R-forms, reducing pain perception in rodent models .

Neuroprotective Agents

In vitro assays demonstrate that the S-enantiomer inhibits glutamate-induced excitotoxicity in neuronal cells by blocking NMDA receptor overactivation, suggesting potential in treating neurodegenerative diseases .

Prodrug Formulations

The carboxamide group can be enzymatically hydrolyzed in vivo to carboxylic acids, enhancing solubility. For instance, prodrugs derived from this compound show 40% higher oral bioavailability in pharmacokinetic studies.

Biological Activity and Mechanism

Enzyme Inhibition

(S)-1-Benzylpyrrolidine-2-carboxamide acts as a competitive inhibitor of monoamine oxidase B (MAO-B), with an IC50 of 2.3 μM. This inhibition elevates dopamine levels, relevant for Parkinson’s disease therapy.

Receptor Interactions

-

Serotonin 5-HT1A: Partial agonist activity (Ki = 15 nM) correlates with anxiolytic effects in murine models.

-

Sigma-1 Receptors: Antagonism reduces neuropathic pain responses by 60% in rats .

Table 2: Pharmacological Profile

| Target | Activity (Ki/IC50) | Biological Effect |

|---|---|---|

| μ-Opioid Receptor | 12 nM | Analgesia |

| MAO-B | 2.3 μM | Neuroprotection |

| 5-HT1A | 15 nM | Anxiolysis |

Industrial and Research Trends

The global chiral chemicals market, valued at $36 billion in 2025, drives demand for enantiopure intermediates like (S)-1-Benzylpyrrolidine-2-carboxamide. Advances in flow chemistry and immobilized biocatalysts are reducing production costs by 30%, enabling larger-scale applications in antiviral and anticancer drug pipelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume